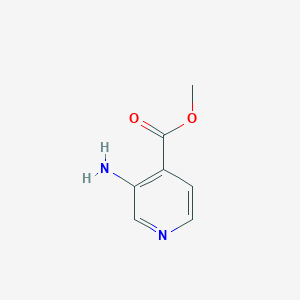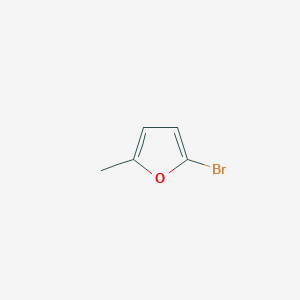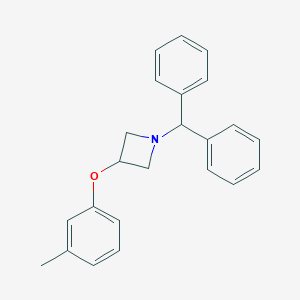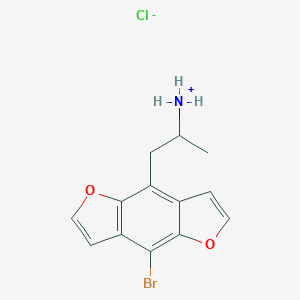![molecular formula C17H25NO2 B145566 ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate CAS No. 134984-77-3](/img/structure/B145566.png)
ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate, also known as SMM-189, is a small molecule antagonist of the chemokine receptor CXCR4. The CXCR4 receptor is involved in a variety of biological processes, including immune cell trafficking, cancer metastasis, and stem cell homing. SMM-189 has been shown to have potential therapeutic applications in various diseases, including cancer, HIV, and cardiovascular diseases.
Mecanismo De Acción
Ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate acts as an antagonist of the CXCR4 receptor, which is involved in immune cell trafficking, cancer metastasis, and stem cell homing. By blocking the CXCR4 receptor, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate inhibits the migration of immune cells, cancer cells, and stem cells to their respective target tissues. This leads to a reduction in disease progression and metastasis.
Efectos Bioquímicos Y Fisiológicos
Ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been found to have several biochemical and physiological effects. In cancer, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been shown to inhibit the migration and invasion of breast cancer cells. In HIV, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been found to inhibit the entry of the virus into host cells. In cardiovascular diseases, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been shown to reduce the formation of atherosclerotic plaques. ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has also been found to have anti-inflammatory effects by inhibiting the migration of immune cells to inflamed tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high degree of selectivity for the CXCR4 receptor. It is also relatively easy to synthesize and has good stability. However, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate. One direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to develop more potent and selective CXCR4 antagonists based on the structure of ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate. Additionally, the mechanisms underlying the anti-inflammatory effects of ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate could be further investigated to identify new targets for drug development. Finally, the pharmacokinetics and pharmacodynamics of ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate could be studied in more detail to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate involves a multi-step process, starting with the reaction of 4-methylpiperidine-2-carboxylic acid with (1R)-1-phenylethylamine to form the corresponding amide. This amide is then treated with ethyl chloroformate to yield the desired ester, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate. The overall yield of this synthesis is approximately 30%.
Aplicaciones Científicas De Investigación
Ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been shown to have potential therapeutic applications in various diseases, including cancer, HIV, and cardiovascular diseases. In cancer, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been found to inhibit the metastasis of breast cancer cells by blocking the CXCR4 receptor. In HIV, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been shown to inhibit the entry of the virus into host cells by blocking the CXCR4 receptor. In cardiovascular diseases, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been found to reduce the formation of atherosclerotic plaques by blocking the CXCR4 receptor.
Propiedades
Número CAS |
134984-77-3 |
|---|---|
Nombre del producto |
ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate |
Fórmula molecular |
C17H25NO2 |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-4-20-17(19)16-12-13(2)10-11-18(16)14(3)15-8-6-5-7-9-15/h5-9,13-14,16H,4,10-12H2,1-3H3/t13-,14+,16-/m0/s1 |
Clave InChI |
VCWVJJJJCQJWOU-LZWOXQAQSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1C[C@H](CCN1[C@H](C)C2=CC=CC=C2)C |
SMILES |
CCOC(=O)C1CC(CCN1C(C)C2=CC=CC=C2)C |
SMILES canónico |
CCOC(=O)C1CC(CCN1C(C)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



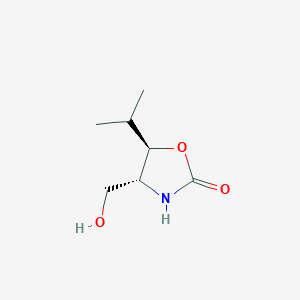
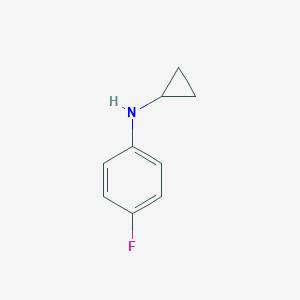
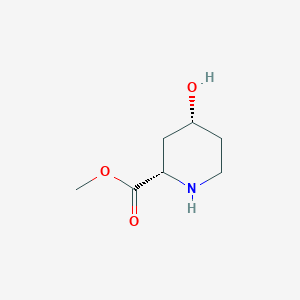
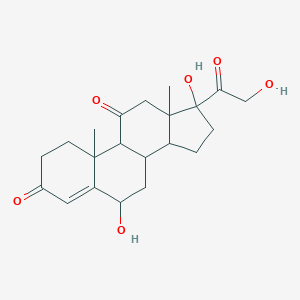
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B145492.png)
